molecular formula C10H19BrO B13652185 (2-(Bromomethyl)butoxy)cyclopentane

(2-(Bromomethyl)butoxy)cyclopentane

Katalognummer: B13652185
Molekulargewicht: 235.16 g/mol
InChI-Schlüssel: VVWIBUBIQIYDKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(Bromomethyl)butoxy)cyclopentane is an organic compound with the molecular formula C11H21BrO. It is a brominated ether derivative of cyclopentane, characterized by the presence of a bromomethyl group attached to a butoxy side chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Bromomethyl)butoxy)cyclopentane typically involves the bromination of a suitable precursor. One common method is the reaction of cyclopentanol with 2-bromobutane in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction conditions often include:

    Temperature: 50-70°C

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis.

    Catalyst: Sulfuric acid or other strong acids.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(Bromomethyl)butoxy)cyclopentane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The butoxy side chain can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Substitution Products: Amines, thioethers, and ethers.

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Methyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2-(Bromomethyl)butoxy)cyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-(Bromomethyl)butoxy)cyclopentane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for the formation of new bonds with nucleophiles. The butoxy side chain can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-(Chloromethyl)butoxy)cyclopentane
  • (2-(Iodomethyl)butoxy)cyclopentane
  • (2-(Hydroxymethyl)butoxy)cyclopentane

Uniqueness

(2-(Bromomethyl)butoxy)cyclopentane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Eigenschaften

Molekularformel

C10H19BrO

Molekulargewicht

235.16 g/mol

IUPAC-Name

2-(bromomethyl)butoxycyclopentane

InChI

InChI=1S/C10H19BrO/c1-2-9(7-11)8-12-10-5-3-4-6-10/h9-10H,2-8H2,1H3

InChI-Schlüssel

VVWIBUBIQIYDKI-UHFFFAOYSA-N

Kanonische SMILES

CCC(COC1CCCC1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.